molecular formula C14H10O4Se B3160044 Bis(2-carboxyphenyl)selenide CAS No. 86571-08-6

Bis(2-carboxyphenyl)selenide

Cat. No. B3160044
CAS RN: 86571-08-6
M. Wt: 321.2 g/mol
InChI Key: BHCZOKQWDQZQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-carboxyphenyl)selenide is a chemical compound with the molecular formula C14H10O4Se . It is also known as 2,2’-selenedibenzoic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a selenium atom bonded to two carboxyphenyl groups . The molecular weight of the compound is 321.19 g/mol .

Scientific Research Applications

1. Bioactivity and Molecular Modelling

Bis(2-bromo-4,5-dimethoxyphenyl)selenide, a compound similar to Bis(2-carboxyphenyl)selenide, demonstrates significant bioactivity. It blocks cells in the G2/M phase of the cell cycle, indicating potential as a cytotoxic agent against tumor cells. This biological effect is consistent with the disruption of the mitotic apparatus, making it relevant in cancer research. The compound's ability to bind to tubulin without inhibiting microtubule assembly suggests a unique mechanism of action. Molecular modelling of such structures further implies that their spatial and electronic structures significantly contribute to biological activity (Woods et al., 1993).

2. Antioxidant Properties of Selenoethers

Selenoethers with bis(alkyl carboxylic acid) structures, which are structurally related to this compound, have been studied for their antioxidant properties. These compounds, such as seleno bis(butanoic acid) and seleno bis(ethanoic acid), demonstrate the ability to scavenge peroxyl radicals and exhibit glutathione peroxidase-like activity. Their antioxidant ability is influenced by the alkyl chain length, providing insights into their potential therapeutic applications in managing oxidative stress-related disorders (Singh et al., 2015).

3. Potential in Optical Devices and Polymer Science

Selenide-containing polyimides, which are polymers incorporating selenide elements similar to this compound, have shown promising applications in optical devices. These polymers exhibit high refractive indices and redox responsiveness due to the presence of selenide. Their solubility and versatility in processing make them suitable for a range of optical applications, signifying the potential of selenide compounds in advanced material science (Li et al., 2020).

Safety and Hazards

Specific safety and hazard information for Bis(2-carboxyphenyl)selenide is not provided in the search results. For detailed safety data, it is recommended to refer to the Safety Data Sheets (SDS) of the compound .

properties

IUPAC Name

2-(2-carboxyphenyl)selanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4Se/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCZOKQWDQZQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[Se]C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4Se
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602016
Record name 2,2'-Selanyldibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86571-08-6
Record name 2,2'-Selanyldibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis(2-carboxyphenyl)selenide
Reactant of Route 2
Reactant of Route 2
Bis(2-carboxyphenyl)selenide
Reactant of Route 3
Reactant of Route 3
Bis(2-carboxyphenyl)selenide
Reactant of Route 4
Reactant of Route 4
Bis(2-carboxyphenyl)selenide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Bis(2-carboxyphenyl)selenide
Reactant of Route 6
Bis(2-carboxyphenyl)selenide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.